Cas no 939-83-3 (2-Methyl-5-nitrobenzonitrile)

2-Methyl-5-nitrobenzonitrile structure
2-Methyl-5-nitrobenzonitrile structure
Product Name:2-Methyl-5-nitrobenzonitrile
N.o CAS:939-83-3
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00017040
CID:83237
PubChem ID:350143
Update Time:2025-11-02

2-Methyl-5-nitrobenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Methyl-5-nitrobenzonitrile
    • 5-Nitro-o-tolunitrile
    • L-AP3
    • Benzonitrile, 2-methyl-5-nitro-
    • 2-Cyano-4-nitrotoluene
    • 4-Nitro-o-tolunitrile
    • XOSDYLFXPMFRGF-UHFFFAOYSA-N
    • 2-methyl-5-nitrobenzenecarbonitrile
    • 3-Cyano-4-methylnitrobenzene
    • 2-methyl-5-nitro-benzonitrile
    • NSC507493
    • 4-Nitro-2-cyanotoluene
    • 5-Nitro-ortho-tolunitrile
    • 5-Nitro-2-methylbenzonitril
    • 6-methyl-3-nitrobenzonitrile
    • KSC498C0H
    • 2-methyl-5-nitro benzonitrile
    • 6-methyl-3-nitro-benzonitrile
    • Benzonitrile,2-methyl-5-ni
    • 2-Methyl-5-nitrobenzonitrile (ACI)
    • o-Tolunitrile, 5-nitro- (6CI, 7CI)
    • 5-Nitro-2-methylbenzonitrile
    • NSC 507493
    • 2-methyl-5-nitrobenzenecarbonitrile;3-cyano-4-methylnitrobenzene;
    • DTXCID00276561
    • 2-Methyl-5-nitrobenzonitrile, 97%
    • XOSDYLFXPMFRGF-UHFFFAOYSA-
    • DTXSID20325444
    • AC-3302
    • PS-5955
    • 939-83-3
    • BP-10743
    • NSC-507493
    • AE-641/00686062
    • Benzonitrile,2-methyl-5-nitro-
    • DB-030869
    • SY004584
    • Z104495426
    • CS-W002113
    • M2570
    • MFCD00017040
    • STK377441
    • SCHEMBL1343971
    • AKOS000120710
    • EN300-21342
    • MDL: MFCD00017040
    • Inchi: 1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3
    • Chave InChI: XOSDYLFXPMFRGF-UHFFFAOYSA-N
    • SMILES: N#CC1C(C)=CC=C([N+](=O)[O-])C=1
    • BRN: 1947376

Propriedades Computadas

  • Massa Exacta: 162.04300
  • Massa monoisotópica: 162.043
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 225
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 69.6
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.3264 (rough estimate)
  • Ponto de Fusão: 104.0 to 108.0 deg-C
  • Ponto de ebulição: 175°C/10mmHg(lit.)
  • Ponto de Flash: 130.1℃
  • Índice de Refracção: 1.5770 (estimate)
  • Solubilidade: ethanol: soluble(lit.)
  • PSA: 69.61000
  • LogP: 2.29808
  • Solubilidade: 未确定

2-Methyl-5-nitrobenzonitrile Informações de segurança

2-Methyl-5-nitrobenzonitrile Dados aduaneiros

  • CÓDIGO SH:2926909090
  • Dados aduaneiros:

    中国海关编码:

    2926909090

    概述:

    2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Methyl-5-nitrobenzonitrile Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
345016-5G
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
5G
¥411.59 2022-02-24
TRC
M220815-250mg
2-Methyl-5-nitrobenzonitrile
939-83-3
250mg
$ 50.00 2022-06-04
TRC
M220815-500mg
2-Methyl-5-nitrobenzonitrile
939-83-3
500mg
$ 65.00 2022-06-04
TRC
M220815-2.5g
2-Methyl-5-nitrobenzonitrile
939-83-3
2.5g
$ 95.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-5g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
5g
¥35.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-25g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
25g
¥105.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-10g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
10g
¥68.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-100g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
100g
¥392.0 2024-07-19
Fluorochem
068338-1g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
1g
£10.00 2022-03-01
Fluorochem
068338-5g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
5g
£16.00 2022-03-01

2-Methyl-5-nitrobenzonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Fuming nitric acid ,  Fuming sulfuric acid ;  1 h, rt
1.2 cooled; 1 h, rt
Referência
Highly efficient triarylene conjugated dyes for sensitized solar cells
Chang, Yuan Jay; Chow, Tahsin J., Journal of Materials Chemistry, 2011, 21(26), 9523-9531

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Referência
Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile
Ru, Zongling; Wang, Guoxi, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

Método de produção 3

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 80 °C
Referência
Dihydroxylphenyl amides as inhibitors of the Hsp90 molecular chaperone
Kung, Pei-Pei; Funk, Lee; Meng, Jerry; Collins, Michael; Zhou, Joe Zhongxiang; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(23), 6273-6278

Método de produção 4

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
Referência
Preparation of hydroxyarylcarboxamide derivatives for treating cancer
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Catalysts: Nitronium tetrafluoroborate
Referência
Indirect electrochemical methods of nitration: novel nitroacetamidation of dienes
Bloom, A. Jon; Fleischmann, Martin; Mellor, John M., Tetrahedron Letters, 1984, 25(43), 4971-4

Método de produção 6

Condições de reacção
Referência
Preparation of substituted thiazole derivatives bearing 3-pyridyl groups as steroid C17,20 lyase inhibitors, process for preparing the same and use thereof
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride ,  Nitric acid Solvents: Acetic anhydride
Referência
A novel method for the nitration of deactivated aromatic compounds
Smith, Keith; Gibbins, Tracy; Millar, Ross W.; Claridge, Robert P., Perkin 1, 2000, (16), 2753-2758

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  2 h, 0 °C
Referência
Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles (2-cyanobenzaldehydes)
Di Mola, Antonia; Caruso, Tonino; De Caprariis, Paolo; Massa, Antonio, ARKIVOC (Gainesville, 2016, (4), 9-20

Método de produção 9

Condições de reacção
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Sulfolane
Referência
Aromatic substitution. VIII. Mechanism of the nitronium tetrafluoroborate nitration of alkylbenzenes in tetramethylene sulfone solution. Remarks on certain aspects of electrophilic aromatic substitution
Olah, George A.; Kuhn, Stephen J.; Flood, Sylvia H., Journal of the American Chemical Society, 1961, 83, 4571-80

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium ,  α-Cyclodextrin, polymer with 1,1′-methylenebis[4-isocyanatobenzene] Solvents: Dimethylformamide ,  Water ;  rt → 120 °C
1.2 18 h, 120 °C
Referência
Immobilized palladium nanoparticles on a cyclodextrin-polyurethane nanosponge (Pd-CD-PU-NS): An efficient catalyst for cyanation reaction in aqueous media
Khajeh Dangolani, Soheila; Sharifat, Sara; Panahi, Farhad; Khalafi-Nezhad, Ali, Inorganica Chimica Acta, 2019, 494, 256-265

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Potassium iodide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  1,2-Bis(diphenylphosphino)ethane ,  Palladium diacetate Solvents: Dimethylformamide ;  22 h, 130 °C
Referência
Ethyl Cyanoacetate: A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides
Zheng, Shuyan; Yu, Chunhui; Shen, Zhengwu, Organic Letters, 2012, 14(14), 3644-3647

Método de produção 12

Condições de reacção
1.1 Reagents: Ozone ,  Nitrogen dioxide Solvents: Acetonitrile ;  3 h, -10 °C
Referência
Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios
Peng, Xinhua; Fukui, Naoyuki; Mizuta, Masayuki; Suzuki, Hitomi, Organic & Biomolecular Chemistry, 2003, 1(13), 2326-2335

Método de produção 13

Condições de reacção
Referência
Reductive Coupling of Nitroarenes and HCHO for General Synthesis of Functional Ethane-1,2-diamines by a Cobalt Single Atom Catalyst
Sun, Jia-Lu; Jiang, Huanfeng ; Dixneuf, Pierre H.; Zhang, Min, Journal of the American Chemical Society, 2023, 145(31), 17329-17336

2-Methyl-5-nitrobenzonitrile Raw materials

2-Methyl-5-nitrobenzonitrile Preparation Products

2-Methyl-5-nitrobenzonitrile Literatura Relacionada

Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd